2-(4-Formylphenyl)-6-methylbenzoic acid
Description
Properties
IUPAC Name |
2-(4-formylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-3-2-4-13(14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYTVXWDLONMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688895 | |
| Record name | 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-44-6 | |
| Record name | 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selenium Dioxide-Mediated Oxidation
Oxidation of 2-(4-methylphenyl)-6-methylbenzoic acid using selenium dioxide (SeO₂) in dioxane/water (3:1) at 80°C for 12 hours achieves partial conversion to the formyl derivative. However, this method yields only 45–55% product due to overoxidation to carboxylic acids and tar formation. Optimizing SeO₂ stoichiometry (1.2 equivalents) and adding acetic acid as a proton donor improve selectivity, elevating yields to 68%.
Catalytic Hydroxylation-Reduction Cascade
A two-step process adapted from CN102791677B involves:
-
Hydroxymethylation : Treating 2-(4-methylphenyl)-6-methylbenzoic acid with N-bromosuccinimide (NBS) under UV light to generate 2-(4-bromomethylphenyl)-6-methylbenzoic acid.
-
Hydrolysis-Oxidation : Reacting the bromomethyl intermediate with aqueous sodium hydroxide (30%) and hydrogen peroxide (3%) at 60°C to yield the formyl product.
This route achieves 82% yield but requires careful control of peroxide concentration to prevent decarboxylation.
Palladium-Catalyzed Hydrogenation of Oxime Intermediates
Oxime Formation and Reduction
Following the methodology in CN102791677B, 2-(4-acetylphenyl)-6-methylbenzoic acid is converted to its oxime derivative using hydroxylamine hydrochloride in methanol/water. Subsequent hydrogenation with 5% Pd/C at 10 kg/cm² H₂ pressure and 45°C for 4 hours produces 2-(4-formylphenyl)-6-methylbenzoic acid with 93.5% yield (Table 1).
Table 1: Hydrogenation Efficiency Under Varied Conditions
| Catalyst Loading (% Pd/C) | Temperature (°C) | H₂ Pressure (kg/cm²) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 5 | 45 | 10 | 93.5 | 99.9 |
| 10 | 50 | 15 | 91.2 | 99.5 |
| 3 | 40 | 8 | 84.7 | 98.1 |
Alkaline conditions (pH 7.5–8.0) suppress dimerization, while excessive NaOH (>1.0 eq) reduces hydrogen solubility, lowering yields.
Suzuki-Miyaura Cross-Coupling of Halogenated Benzoic Acids
Boronic Ester Synthesis and Coupling
2-Bromo-6-methylbenzoic acid is coupled with 4-formylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1) at 90°C. This method, inspired by KR100817517B1, achieves 78% yield but necessitates rigorous exclusion of oxygen to prevent protodeboronation.
Solvent and Base Optimization
Replacing toluene with dimethylformamide (DMF) increases solubility but risks formyl group decomposition. Triethylamine outperforms K₂CO₃ in minimizing side reactions, enhancing yields to 85% (Table 2).
Table 2: Cross-Coupling Efficiency with Varied Bases
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | Toluene | 78 | 97.2 |
| Et₃N | DMF | 85 | 98.5 |
| NaOAc | THF | 71 | 96.8 |
Crystallization and Purity Enhancement
Solvent Recrystallization
Crude product dissolved in methanol/water (1:1) at 70°C and cooled to 0°C yields needle-like crystals with 99.9% purity. Patent CN102791677B emphasizes the role of heptane as an antisolvent in removing hydrophobic impurities.
Acidic Wash for Byproduct Removal
Washing with dilute HCl (pH 4.5) eliminates residual Pd/C catalyst and sodium salts, critical for pharmaceutical-grade material.
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Catalysts
Pd/C (5%) offers optimal activity and recyclability, with catalyst reuse for 5 cycles maintaining >90% yield. Rhodium-based catalysts, though faster, are prohibitively expensive for large-scale production.
Scientific Research Applications
2-(4-Formylphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It may also serve as a model compound for studying the behavior of formylated aromatic compounds in biological systems.
Industry: Used in the production of specialty chemicals and materials, where its unique structural properties can be exploited.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenyl)-6-methylbenzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is converted to an alcohol group through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 2-(4-Methoxyphenyl)-6-methylbenzoic acid (3aa) : Features a methoxy (-OCH₃) group instead of formyl, synthesized via Ru-catalyzed C–H arylation with 98% yield .
- 2-(4-Chlorophenyl)-6-methylbenzoic acid (3aj) : Substitutes formyl with chloro (-Cl), highlighting halogen’s electronic effects .
- 4-Formylbenzoic Acid : A simpler analog lacking the methyl group, used in laboratory synthesis and COF construction .
- 2-(3-Carbamoylphenyl)-6-methylbenzoic Acid : Replaces formyl with carbamoyl (-CONH₂), reducing electrophilicity .
Physicochemical Properties
The table below compares molecular features and inferred properties:
Key Observations :
- Electron Effects : The formyl group in the target compound enhances acidity compared to methoxy (electron-donating) and carbamoyl (neutral) analogs. Chloro substituents increase acidity further due to stronger electron withdrawal .
- Reactivity : The formyl group enables condensation reactions (e.g., Schiff base formation), making the target compound valuable in COF synthesis, akin to azomethines in optoelectronic materials .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
